N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline
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Overview
Description
(1E)-2-[(2Z)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-N-phenylethan-1-imine is a complex organic compound featuring a benzodiazole core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-[(2Z)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-N-phenylethan-1-imine typically involves multiple steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethanesulfonyl Group: This is achieved through sulfonylation reactions using reagents like trifluoromethanesulfonic anhydride.
Ylidene Formation: The ylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core and the ethyl groups.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethanesulfonyl group is particularly interesting for its ability to enhance the bioactivity of molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1E)-2-[(2Z)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-N-phenylethan-1-imine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can enhance binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The benzodiazole core can interact with nucleic acids or proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene-N1-phenyl thiosemicarbazones: These compounds share a similar core structure but differ in their functional groups.
(1E,2Z)-1-(2,3-Dihydro-1H-inden-5-ylmethylene)-2-{(2E)-2-[(2E)-(2,3-dihydro-1H-inden-5-ylmethyle): These compounds have similar ylidene groups but different core structures.
Uniqueness
The uniqueness of (1E)-2-[(2Z)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-N-phenylethan-1-imine lies in its combination of a benzodiazole core with a trifluoromethanesulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20F3N3O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2Z)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-2-ylidene]-N-phenylethanimine |
InChI |
InChI=1S/C20H20F3N3O2S/c1-3-25-17-11-10-16(29(27,28)20(21,22)23)14-18(17)26(4-2)19(25)12-13-24-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b19-12-,24-13? |
InChI Key |
COJFQYWIEHIOKA-NXRABTBVSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)N(/C1=C\C=NC3=CC=CC=C3)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)N(C1=CC=NC3=CC=CC=C3)CC |
Origin of Product |
United States |
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